N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide
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Overview
Description
- The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
- Common reagents include chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Naphthylacetamide Moiety:
- The final step involves the coupling of the naphthylacetamide group to the thieno[3,4-c]pyrazole core.
- This is typically achieved through amide bond formation using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).
Industrial Production Methods:
- Industrial production may involve optimization of the above synthetic routes to enhance yield and purity.
- Large-scale synthesis often requires the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[3,4-c]pyrazole core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents (e.g., dichloromethane, ethanol).
Major Products:
- Oxidation products include sulfoxides and sulfones.
- Reduction products include amines and alcohols.
- Substitution products vary depending on the substituents introduced.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as a pharmaceutical intermediate.
- Potential applications in drug discovery, particularly in the development of anti-inflammatory or anticancer agents.
Industry:
- Utilized in the synthesis of specialty chemicals and advanced materials.
- Potential applications in the development of novel polymers and electronic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common approach includes:
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Formation of the Thieno[3,4-c]pyrazole Core:
- Starting with a suitable thienopyrazole precursor, the core structure is synthesized through cyclization reactions.
- Reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization.
Mechanism of Action
The mechanism of action of N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or modulation of enzyme activity, particularly those involved in inflammatory pathways.
Receptors: Binding to cellular receptors, influencing signal transduction pathways.
DNA/RNA: Potential interactions with nucleic acids, affecting gene expression and cellular functions.
Comparison with Similar Compounds
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide: Lacks the naphthyl group, resulting in different chemical properties and applications.
N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide:
Uniqueness:
- The presence of both the chlorophenyl and naphthylacetamide groups in N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide imparts unique chemical properties, making it a versatile compound for various applications.
- Its structural complexity and potential for diverse chemical modifications distinguish it from simpler analogs.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3S/c24-17-8-4-9-18(12-17)27-23(20-13-31(29,30)14-21(20)26-27)25-22(28)11-16-7-3-6-15-5-1-2-10-19(15)16/h1-10,12H,11,13-14H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSADEAWMNYIJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC(=CC=C3)Cl)NC(=O)CC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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